molecular formula C7H8N2O B1305233 Hydroxybenzamidine CAS No. 45744-18-1

Hydroxybenzamidine

Cat. No. B1305233
CAS RN: 45744-18-1
M. Wt: 136.15 g/mol
InChI Key: IYELGEUXPAPULN-UHFFFAOYSA-N
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Description

Hydroxybenzamidine, specifically 4-Hydroxybenzamidine hydrochloride, is a chemical compound with the CAS Number: 38148-63-9 . It is used as a pharmaceutical intermediate and in organic chemical synthesis . The IUPAC name for this compound is 4-hydroxybenzenecarboximidamide hydrochloride .


Molecular Structure Analysis

The molecular formula for 4-Hydroxybenzamidine hydrochloride is C7H8N2O·HCl, and it has a molecular weight of 172.61 . More detailed structural analysis would require specific scientific techniques and tools.


Physical And Chemical Properties Analysis

4-Hydroxybenzamidine hydrochloride appears as a white to almost white powder . It is soluble in water and has a melting point range of 221 - 224 °C .

Scientific Research Applications

Synthesis and Chemical Preparation

  • Hydroxybenzamidines, such as 2-hydroxybenzamidines, can be synthesized from 3-aminobenzisoxazoles. This process involves the reductive cleavage of the nitrogen–oxygen bond using various methods like catalytic hydrogenation or Zn/AcOH. This reaction is chemoselective and compatible with multiple hydrogenation-sensitive functional groups (Lepore, Schacht, & Wiley, 2002).

Safety And Hazards

4-Hydroxybenzamidine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYELGEUXPAPULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420897
Record name 2-Hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxybenzamidine

CAS RN

45744-18-1
Record name 2-Hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxybenzamidine
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Hydroxybenzamidine
Reactant of Route 3
Hydroxybenzamidine
Reactant of Route 4
Hydroxybenzamidine
Reactant of Route 5
Hydroxybenzamidine
Reactant of Route 6
Hydroxybenzamidine

Citations

For This Compound
294
Citations
HK Lautre, R Singh, K Patil, TB Hadda… - World Journal of …, 2014 - researchgate.net
Present work investigate the synthesis of Co (II), Cr (II) and Zn (II) complexes of 3-methyl-N-hydroxybenzamidine as potent and selective inhibitors of Mycobacterium tuberculosis …
Number of citations: 4 www.researchgate.net
E Toyota, H Sekizaki, Y Takahashi, K Itoh… - Chemical and …, 2005 - jstage.jst.go.jp
… chelates derived from 3-formyl4-hydroxybenzamidine and amino acid with bulky side chain could … 1g derived from 4-formyl-3-hydroxybenzamidine and D-Trp is the most potent inhibitor …
Number of citations: 25 www.jstage.jst.go.jp
Z Wu, Z Lin, J Tang, S Lv, T Huang, Y Shi, J Chen… - Tetrahedron …, 2022 - Elsevier
… of N-hydroxybenzamidine and its … hydroxybenzamidine treated with 2a gave indenol derivatives 3b–3d in moderate yields. While C4-(CF 3 , F, Cl, Br)-substituted N-hydroxybenzamidine …
Number of citations: 0 www.sciencedirect.com
MG Scaros, PK Yonan, SA Laneman - Studies in Surface Science and …, 1997 - Elsevier
The hydrogenation of hydroxybenzamidine to benzamidine has been investigated with various catalysts and solvents. It was determined that palladium was the catalyst of choice, …
Number of citations: 0 www.sciencedirect.com
HK Lautre, S Pandec, K Patilb, AK Pillaia - researchgate.net
We now report the synthesis, characterization and biological evaluation of 3-amino-N-hydroxybenzamidine and their Cobalt (II), Zinc (II) and Chromium (II) complexes. All the complexes …
Number of citations: 0 www.researchgate.net
J Cesar - Journal of Combinatorial Chemistry, 2005 - academia.edu
… After washing, the product was cleaved, and the ratio between 6-amino-2-(4-hydroxyphenyl)-3Hpyrimidin-4-one (2a) and the parent 4-hydroxybenzamidine was determined by HPLC …
Number of citations: 17 www.academia.edu
KS Patel, KK Deb, RK Mishra - Separation Science and …, 1979 - Taylor & Francis
… Further, hydroxybenzamidine and its analogs gained wide popularity due to their very selective color reactions with vanadium (V) in the presence of various adduct-forming substances. …
Number of citations: 10 www.tandfonline.com
HK Lautre, K Patil, H Youssouffi… - World J Pharma …, 2014 - researchgate.net
… amino-5-nitro-N-hydroxybenzamidine and their metal ion complexes by inhibition of PfPNP. … The biological activity reveals that 2-amino-5-nitro-N-hydroxybenzamidine and their metal …
Number of citations: 8 www.researchgate.net
BJ Berger - 1992 - search.proquest.com
… 1,5-di(4'-amidinophenoxy)-2-pentanol, 1,5-bis(4’amidinophenoxy)-3-pentanol, 5-(4'-amidinophenoxy)-1 -pentanol, 5-(4'amidinophenoxy)pentanoic acid, and para-hydroxybenzamidine. …
Number of citations: 1 search.proquest.com
HK Lautre, K Patil, H Youssouffi, TB Hadda, V Bhatia… - 2014 - researchgate.net
… amino-5-nitro-N-hydroxybenzamidine and their metal ion complexes by inhibition of PfPNP. … The biological activity reveals that 2-amino-5-nitro-N-hydroxybenzamidine and their metal …
Number of citations: 0 www.researchgate.net

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